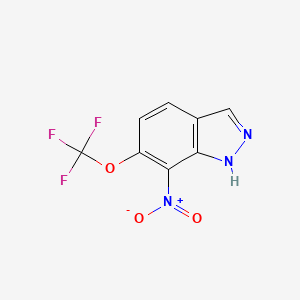
7-nitro-6-(trifluoromethoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-6-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a nitro group and a trifluoromethoxy group in this compound makes it particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-6-(trifluoromethoxy)-1H-indazole typically involves the nitration of a precursor compound. One common method involves the reaction of 6-(trifluoromethoxy)-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-nitro-6-(trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 7-amino-6-(trifluoromethoxy)-1H-indazole.
Reduction: The major product is 7-amino-6-(trifluoromethoxy)-1H-indazole.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield 7-nitro-6-(aminomethoxy)-1H-indazole.
Applications De Recherche Scientifique
7-nitro-6-(trifluoromethoxy)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of 7-nitro-6-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds share the nitro group and have similar biological activities.
7-nitro-6-phenyl-1H-indazole: This compound is structurally similar but lacks the trifluoromethoxy group.
Uniqueness
7-nitro-6-(trifluoromethoxy)-1H-indazole is unique due to the presence of both the nitro and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H4F3N3O3 |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
7-nitro-6-(trifluoromethoxy)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O3/c9-8(10,11)17-5-2-1-4-3-12-13-6(4)7(5)14(15)16/h1-3H,(H,12,13) |
Clé InChI |
OHDYREJWNOVXBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


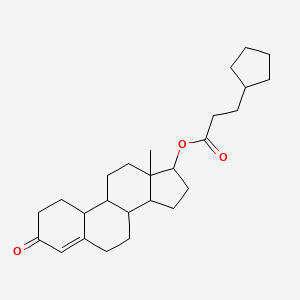
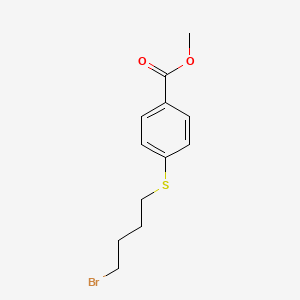
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
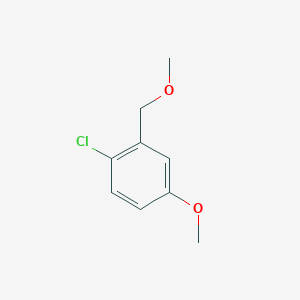
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
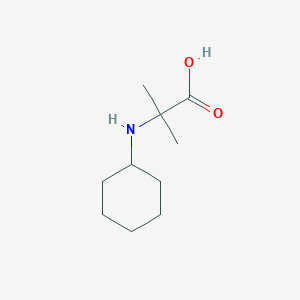
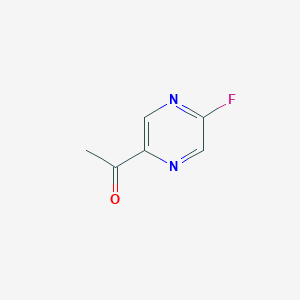
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
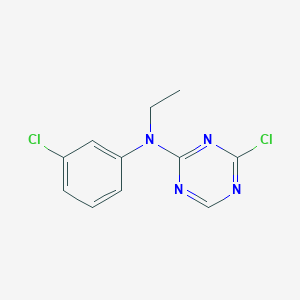

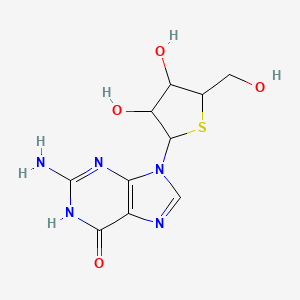
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

